7-Methyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
7-Methyl-1H-pyrazolo[4,3-c]pyridine (7-Methyl-1H-PP) is a synthetic compound that has been studied extensively due to its potential applications in the fields of chemistry, biochemistry and medicine. 7-Methyl-1H-PP is a heterocyclic compound that is composed of a pyrazole ring and a pyridine ring, and is classified as an organometallic compound. 7-Methyl-1H-PP has been found to have a wide range of properties and potential applications, including its use in the synthesis of pharmaceuticals, its potential as a therapeutic agent, and its ability to act as an enzyme modulator.
Scientific Research Applications
Synthesis Methods
- A study by Grošelj et al. (2015) developed a synthetic route for 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, suitable for constructing a larger library of compounds (Grošelj et al., 2015).
- Another research by Kourafalos et al. (2006) focused on synthesizing various 7-substituted pyrazolo[3,4-c]pyridine derivatives to study their N1–N2 tautomerism (Kourafalos et al., 2006).
Biomedical Applications
- Liu et al. (2016) designed and synthesized novel 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors for c-Met and ALK, showing potential in cancer treatment (Liu et al., 2016).
- Teixeira et al. (2013) synthesized 1H-pyrazolo[3,4-b]pyridine derivatives to obtain new 1-hydroxybisphosphonates, compounds with potential biological interest (Teixeira et al., 2013).
Structural and Optical Characteristics
- El-Menyawy et al. (2019) prepared two pyrazolo[4,3-b] pyridine derivatives and analyzed their thermal, structural, and optical properties, including their potential in device fabrication (El-Menyawy et al., 2019).
Review of Pyrazolo[3,4-b]pyridines
- Donaire-Arias et al. (2022) provided a comprehensive review of more than 300,000 1H-pyrazolo[3,4-b]pyridines, covering the diversity of substituents, synthetic methods, and biomedical applications (Donaire-Arias et al., 2022).
Tautomerism and Kinase-Focused Library Development
- Smyth et al. (2010) explored 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a heteroaromatic scaffold for drug-discovery, particularly targeting kinase enzymes (Smyth et al., 2010).
properties
IUPAC Name |
7-methyl-1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-8-3-6-4-9-10-7(5)6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACMDPWXNOVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719720 | |
Record name | 7-Methyl-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
1049730-76-8 | |
Record name | 7-Methyl-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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